molecular formula C16H24N4O B4751469 N-cyclopentyl-4-(4-pyridinylmethyl)-1-piperazinecarboxamide

N-cyclopentyl-4-(4-pyridinylmethyl)-1-piperazinecarboxamide

Numéro de catalogue B4751469
Poids moléculaire: 288.39 g/mol
Clé InChI: XIKMEFGHIVHCHN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-cyclopentyl-4-(4-pyridinylmethyl)-1-piperazinecarboxamide, also known as CPP, is a compound that has been widely studied in the field of neuroscience. It is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a key role in synaptic plasticity and learning and memory processes. CPP has been used extensively in scientific research to investigate the role of the NMDA receptor in various neurological disorders and to develop potential treatments for these conditions.

Mécanisme D'action

N-cyclopentyl-4-(4-pyridinylmethyl)-1-piperazinecarboxamide acts as a selective antagonist of the NMDA receptor by binding to the receptor's ion channel and blocking the flow of calcium ions into the cell. This blockade of the NMDA receptor results in a reduction in synaptic plasticity and a decrease in the strength of synaptic connections. This mechanism of action has been implicated in the development of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Biochemical and Physiological Effects:
N-cyclopentyl-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has been shown to have a number of biochemical and physiological effects on the brain. It has been shown to reduce the activity of the NMDA receptor, which is involved in synaptic plasticity and learning and memory processes. This reduction in NMDA receptor activity has been linked to a decrease in the strength of synaptic connections and a reduction in the number of dendritic spines, which are structures involved in synaptic transmission. N-cyclopentyl-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has also been shown to reduce the release of glutamate, which is a neurotransmitter that plays a key role in synaptic plasticity and learning and memory processes.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N-cyclopentyl-4-(4-pyridinylmethyl)-1-piperazinecarboxamide in lab experiments is that it is a highly selective antagonist of the NMDA receptor, which allows for precise control over the experimental conditions. Another advantage is that N-cyclopentyl-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has been extensively studied and is well-characterized, which makes it a reliable tool for investigating the role of the NMDA receptor in various neurological disorders. However, one limitation of using N-cyclopentyl-4-(4-pyridinylmethyl)-1-piperazinecarboxamide is that it is not a clinically approved drug and has not been tested in humans, which limits its applicability to clinical research.

Orientations Futures

There are a number of future directions for research involving N-cyclopentyl-4-(4-pyridinylmethyl)-1-piperazinecarboxamide. One area of research involves investigating the potential therapeutic applications of N-cyclopentyl-4-(4-pyridinylmethyl)-1-piperazinecarboxamide for neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another area of research involves investigating the mechanisms of action of other drugs that target the NMDA receptor, such as ketamine and memantine, and how these drugs interact with N-cyclopentyl-4-(4-pyridinylmethyl)-1-piperazinecarboxamide. Additionally, future research could investigate the potential side effects of N-cyclopentyl-4-(4-pyridinylmethyl)-1-piperazinecarboxamide and how these side effects could be mitigated in a clinical setting.

Applications De Recherche Scientifique

N-cyclopentyl-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has been used extensively in scientific research to investigate the role of the NMDA receptor in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been used to study the mechanisms of action of other drugs that target the NMDA receptor, such as ketamine and memantine. N-cyclopentyl-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has been shown to be a useful tool for studying the effects of NMDA receptor blockade on synaptic plasticity, learning, and memory processes.

Propriétés

IUPAC Name

N-cyclopentyl-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O/c21-16(18-15-3-1-2-4-15)20-11-9-19(10-12-20)13-14-5-7-17-8-6-14/h5-8,15H,1-4,9-13H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIKMEFGHIVHCHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)N2CCN(CC2)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclopentyl-4-(4-pyridinylmethyl)-1-piperazinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-cyclopentyl-4-(4-pyridinylmethyl)-1-piperazinecarboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-cyclopentyl-4-(4-pyridinylmethyl)-1-piperazinecarboxamide
Reactant of Route 4
Reactant of Route 4
N-cyclopentyl-4-(4-pyridinylmethyl)-1-piperazinecarboxamide
Reactant of Route 5
Reactant of Route 5
N-cyclopentyl-4-(4-pyridinylmethyl)-1-piperazinecarboxamide
Reactant of Route 6
Reactant of Route 6
N-cyclopentyl-4-(4-pyridinylmethyl)-1-piperazinecarboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.